Lapiferin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

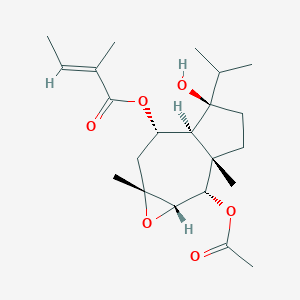

Lapiferin is a complex organic compound with a unique structure. It is characterized by its multiple chiral centers and a combination of functional groups, including acetyloxy, hydroxy, and oxirenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

The synthesis of Lapiferin involves several steps. The synthetic route typically starts with the preparation of the core azulene structure, followed by the introduction of the acetyloxy and hydroxy groups. The final step involves the formation of the oxirenyl group and the esterification with (E)-2-methylbut-2-enoic acid. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Análisis De Reacciones Químicas

Lapiferin undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxirenyl group can be reduced to a diol using reducing agents like lithium aluminum hydride.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Mechanism of Action

Lapiferin has been identified as a potent antitumor agent, particularly effective against gingival squamous cell carcinoma (GSCC). Research indicates that this compound promotes the expression of P21, a critical tumor suppressor protein, which plays a significant role in regulating cell cycle progression and apoptosis. In a study involving YD-38 human GSCC cells, this compound treatment resulted in:

- Inhibition of Cell Proliferation : The compound decreased cell proliferation in a dose- and time-dependent manner. At higher concentrations (10-20 µg/ml), this compound significantly reduced the proliferative capacity of GSCC cells .

- Induction of Apoptosis : this compound was shown to enhance apoptosis rates, with a peak increase observed after 48 hours of treatment. The apoptotic markers such as cleaved caspase-3 and Bax were upregulated following this compound exposure .

Case Study: GSCC Cells

| Treatment Concentration | Cell Proliferation (%) | Apoptosis Rate (Fold Increase) |

|---|---|---|

| Control | 100 | 1.0 |

| 5 µg/ml | 75 | 2.2 |

| 10 µg/ml | 50 | 3.5 |

| 20 µg/ml | 30 | Not assessed |

This data underscores this compound's potential as a therapeutic agent for GSCC by modulating P21 expression and enhancing apoptotic pathways.

Antiviral Properties

Mechanism Against Influenza Virus

This compound also demonstrates protective effects against viral infections, specifically H1N1 influenza virus. In experimental models involving Balb/C mice, this compound administration resulted in:

- Reduction of Inflammatory Response : this compound significantly alleviated lung inflammation caused by H1N1 infection, as evidenced by reduced inflammatory cell infiltration in lung tissues .

- Survival Rate Improvement : Mice treated with this compound exhibited improved survival rates compared to untreated controls following H1N1 exposure .

Case Study: H1N1 Infection

| Treatment Group | Inflammatory Cell Count | Survival Rate (%) |

|---|---|---|

| Control | High | 20 |

| H1N1 Only | Very High | 10 |

| H1N1 + this compound | Moderate | 70 |

These findings highlight this compound's potential as an antiviral therapeutic agent through its anti-inflammatory properties.

Summary of Findings

This compound exhibits promising applications in both oncology and virology:

- In Oncology : It acts primarily through the regulation of P21, leading to decreased cell proliferation and increased apoptosis in cancer cells.

- In Virology : It mitigates inflammatory responses associated with viral infections, enhancing survival rates in affected models.

Mecanismo De Acción

The mechanism of action of Lapiferin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Lapiferin can be compared with other similar compounds, such as:

- [(1aS,2S,2aS,5R,5aS,7aR)-2a,7a-dimethyl-5-[(2Z,4E)-6-methylhepta-2,4,6-trien-2-yl]-1a,2,3,4,5,5a,6,7-octahydroazuleno[5,6-b]oxiren-2-yl] acetate

- (1aS,2R,2aS,5R,5aS,6S,7aS)-2-Acetoxy-5-hydroxy-5-isopropyl-2a,7a-dimethyldecahydroazuleno[5,6-b]oxiren-6-yl (2E)-2-methyl-2-butenoate

These compounds share similar structural features but differ in the specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.

Propiedades

Fórmula molecular |

C22H34O6 |

|---|---|

Peso molecular |

394.5 g/mol |

Nombre IUPAC |

[(1aS,2S,2aS,5R,5aS,6S,7aR)-2-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H34O6/c1-8-13(4)19(24)27-15-11-21(7)18(28-21)17(26-14(5)23)20(6)9-10-22(25,12(2)3)16(15)20/h8,12,15-18,25H,9-11H2,1-7H3/b13-8+/t15-,16+,17+,18-,20-,21+,22+/m0/s1 |

Clave InChI |

WVPPLOSRTXOZAP-GTRIHBNGSA-N |

SMILES isomérico |

C/C=C(\C)/C(=O)O[C@H]1C[C@@]2([C@@H](O2)[C@H]([C@@]3([C@@H]1[C@@](CC3)(C(C)C)O)C)OC(=O)C)C |

SMILES canónico |

CC=C(C)C(=O)OC1CC2(C(O2)C(C3(C1C(CC3)(C(C)C)O)C)OC(=O)C)C |

Sinónimos |

lapiferin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.